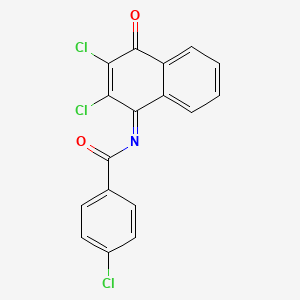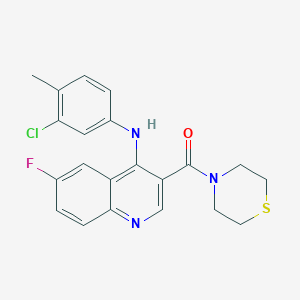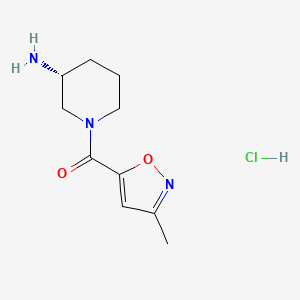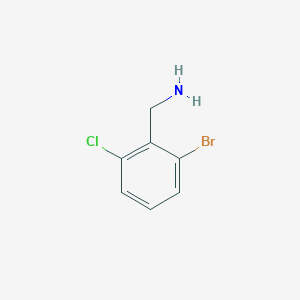
(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H8Cl3NO2 and its molecular weight is 364.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been involved in research focusing on new transformations and synthesis methods, as well as the analysis of its crystal and molecular structure. For example, studies have explored the synthesis of related compounds through reactions involving triphenylphosphine and water, leading to stabilized ylides and many-center phosphonium reagents. Such research aids in understanding the reactivity and potential applications of these compounds in further chemical transformations (Brovarets et al., 2004). Additionally, X-ray diffraction analysis (XRD) and SEM analysis have been used to characterize the geometry and morphological features of related compounds, offering insights into their solid-state behavior (Köysal et al., 2015).
Metal–Organic Frameworks (MOFs) and Coordination Polymers
- Research has been conducted on carboxylate-assisted acylamide metal–organic frameworks (MOFs), involving the synthesis and structural analysis of these materials. These studies investigate the thermostability and luminescence properties of the MOFs, contributing to the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).
Pharmaceutical Research
- In the pharmaceutical domain, related compounds have been synthesized and evaluated as potential anti-proliferative agents. This involves the design and synthesis of novel derivatives, their characterization, and screening for anti-cancer activity. Such research is crucial for the discovery and development of new therapeutic agents (Soni et al., 2015).
Photodynamic Therapy
- The compound and its derivatives have been explored for their applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to kill cancer cells or pathogens. Research includes the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, characterized for their photophysical and photochemical properties. These properties are essential for the effectiveness of photodynamic therapy treatments (Pişkin et al., 2020).
Advanced Materials
- The synthesis and biological screening of derivatives for various applications, including the development of heat-resistant resin through crosslinking reactions, highlight the compound's relevance in materials science. This research contributes to the advancement of polymeric materials with improved thermal stability and processability (Yu et al., 2009).
Wirkmechanismus
Target of Action
The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZIWQGZUWGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)

![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)




![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)


![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2850095.png)

